molecular formula C13H12ClFN2O2 B2461253 2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide CAS No. 2411268-33-0

2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide

Cat. No.: B2461253
CAS No.: 2411268-33-0
M. Wt: 282.7
InChI Key: WJXNOAXDFSPPON-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloroacetamide group attached to an oxazole ring, which is further substituted with a fluorophenyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used, often with heating to accelerate the reaction.

Major Products

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Oxidized derivatives with changes in the oxidation state of the oxazole ring or fluorophenyl group.

    Reduction: Reduced derivatives with changes in the oxidation state of the oxazole ring or fluorophenyl group.

    Hydrolysis: Carboxylic acids and amines as major products.

Scientific Research Applications

2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxazole ring in 2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide imparts unique chemical and biological properties compared to its analogs. The oxazole ring can enhance the compound’s stability, reactivity, and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O2/c1-8(17-12(18)6-14)13-16-7-11(19-13)9-2-4-10(15)5-3-9/h2-5,7-8H,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXNOAXDFSPPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(O1)C2=CC=C(C=C2)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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